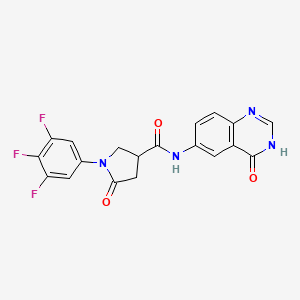

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Beschreibung

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline ring, a pyrrolidine ring, and a trifluorophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Eigenschaften

Molekularformel |

C19H13F3N4O3 |

|---|---|

Molekulargewicht |

402.3 g/mol |

IUPAC-Name |

5-oxo-N-(4-oxo-3H-quinazolin-6-yl)-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H13F3N4O3/c20-13-5-11(6-14(21)17(13)22)26-7-9(3-16(26)27)18(28)25-10-1-2-15-12(4-10)19(29)24-8-23-15/h1-2,4-6,8-9H,3,7H2,(H,25,28)(H,23,24,29) |

InChI-Schlüssel |

PVNKSUFCQUHQGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorphenyl)pyrrolidin-3-carboxamid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinazolinrings: Ausgehend von einem geeigneten Anilin-Derivat kann der Chinazolinring durch eine Cyclisierungsreaktion mit Formamid oder ähnlichen Reagenzien unter sauren Bedingungen synthetisiert werden.

Einführung der Hydroxygruppe: Die Hydroxygruppe in der 4-Position des Chinazolinrings kann durch selektive Hydroxylierung mit Reagenzien wie Wasserstoffperoxid oder anderen Oxidationsmitteln eingeführt werden.

Synthese des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Beteiligung eines geeigneten Amins und einer Carbonylverbindung aufgebaut werden.

Kopplung der Trifluorphenylgruppe: Die Trifluorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines Trifluorphenylhalogenids und eines geeigneten Nucleophils eingeführt werden.

Letzte Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Chinazolin- und Pyrrolidin-Zwischenprodukte unter Bedingungen, die die Amidbindungsbildung fördern, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des obigen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorphenyl)pyrrolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie PCC oder Jones-Reagenz zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppen in den Chinazolin- und Pyrrolidinringen können mit Reduktionsmitteln wie NaBH4 oder LiAlH4 zu Alkoholen reduziert werden.

Substitution: Die Trifluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: PCC, Jones-Reagenz, Wasserstoffperoxid.

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinazolin-Ketone oder -Aldehyde.

Reduktion: Chinazolin- und Pyrrolidinalkohole.

Substitution: Verschiedene substituierte Chinazolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorphenyl)pyrrolidin-3-carboxamid würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Mögliche Mechanismen umfassen:

Enzyminhibition: Die Verbindung könnte bestimmte Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.

Rezeptormodulation: Sie könnte mit zellulären Rezeptoren interagieren und so ihre Signalwege verändern und die zellulären Reaktionen beeinflussen.

DNA/RNA-Wechselwirkung: Die Verbindung könnte an Nukleinsäuren binden und so die Genexpression oder Proteinsynthese beeinflussen.

Wirkmechanismus

The mechanism of action of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-phenylpyrrolidin-3-carboxamid: Ähnliche Struktur, aber ohne die Trifluorphenylgruppe.

N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4-difluorphenyl)pyrrolidin-3-carboxamid: Ähnliche Struktur mit weniger Fluoratomen am Phenylring.

N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trichlorphenyl)pyrrolidin-3-carboxamid: Ähnliche Struktur mit Chloratomen anstelle von Fluor.

Einzigartigkeit

Das Vorhandensein der Trifluorphenylgruppe in N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorphenyl)pyrrolidin-3-carboxamid macht sie im Vergleich zu ihren Analoga einzigartig. Die Trifluorphenylgruppe kann die chemische Reaktivität, biologische Aktivität und physikalischen Eigenschaften der Verbindung deutlich beeinflussen, was in bestimmten Anwendungen potenzielle Vorteile bietet.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von N-(4-Hydroxychinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorphenyl)pyrrolidin-3-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Biologische Aktivität

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxyquinazoline derivatives with pyrrolidine carboxylic acids. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar quinazoline derivatives. For instance, compounds derived from 5-oxopyrrolidine scaffolds have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 18 | A549 | 12.5 | Apoptosis |

| Compound 21 | A549 | 8.8 | Cell Cycle Arrest |

| N-(4-hydroxyquinazolin-6-yl)-5-oxo... | A549 | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Similar derivatives have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Similar quinazoline derivatives are known to inhibit various kinases involved in cancer progression.

- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, preventing DNA replication.

Case Studies

- Case Study on Lung Cancer : A study involving a series of quinazoline derivatives showed that compounds with a trifluorophenyl group exhibited enhanced cytotoxicity in A549 cells compared to their non-fluorinated counterparts. This suggests that fluorination increases the lipophilicity and cellular uptake of the compounds.

- Antimicrobial Resistance : Research indicated that certain derivatives were effective against methicillin-resistant strains of Staphylococcus aureus, showcasing their potential as alternative therapeutic agents in an era of rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.